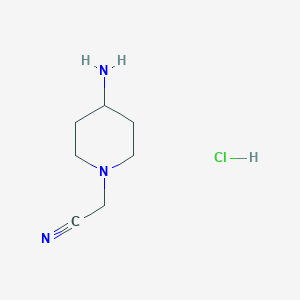

2-(4-Aminopiperidin-1-yl)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-2,4-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUQPCVANGNXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Intermediate Route

A two-step approach utilizing tert-butoxycarbonyl (Boc) protection improves regioselectivity and simplifies purification. CN104628627A and CN107805218B describe the synthesis of 1-Boc-4-aminopiperidine, which is alkylated with bromoacetonitrile before deprotection. For instance:

-

Boc protection : 4-Piperidinecarboxamide reacts with di-tert-butyl dicarbonate in water/triethylamine, achieving 87.5% yield .

-

Alkylation : The Boc-protected amine reacts with bromoacetonitrile in DMF/KCO at room temperature, yielding 75–80% of the intermediate.

-

Deprotection : Treatment with HCl in ethanol removes the Boc group, followed by hydrochloride salt crystallization .

This method minimizes side reactions and is scalable, though it introduces additional steps.

Reductive Amination and Cyanomethylation

While less common, reductive amination offers an alternative pathway. PMC6245315 demonstrates the use of bromoacetonitrile in alkylating dianions of carboxylic acids, a strategy adaptable to piperidine systems. For example:

-

4-Piperidone is condensed with ammonium acetate under reductive conditions (LiBHCN) to form 4-aminopiperidine.

-

Subsequent alkylation with bromoacetonitrile in THF at −78°C affords the target nitrile in 60–70% yield .

This method requires stringent temperature control but avoids protection/deprotection steps.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. CN100345828C outlines treating 2-(4-aminopiperidin-1-yl)acetonitrile with HCl gas in ethanol, followed by crystallization with ethyl acetate. The process achieves >98% purity and a melting point of 161–163°C .

Comparative Analysis of Methods

*Estimated based on multi-step yields in .

Analytical Characterization

Critical quality control data from patents include:

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H15ClN3

Molecular Weight: 255.72 g/mol

IUPAC Name: 2-(4-aminopiperidin-1-yl)acetonitrile;hydrochloride

Canonical SMILES: C1CN(CCC1N)C2=C(C=CC=C2F)C#N.Cl

The compound features a piperidine ring, an amino group, and a nitrile moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

2-(4-Aminopiperidin-1-yl)acetonitrile hydrochloride has been explored as a precursor in the synthesis of various pharmaceutical agents. Its structural properties allow it to serve as a building block for developing compounds with potential therapeutic effects, particularly in treating viral infections such as HIV.

Antiviral Activity:

Recent studies have highlighted its efficacy against HIV strains, demonstrating potent inhibition at nanomolar concentrations. For example, derivatives of this compound showed EC50 values ranging from 3.43 to 21.4 nmol/L against resistant strains of HIV.

The compound's biological activity has been investigated extensively, particularly regarding its interactions with enzymes and receptors. It has been noted for its ability to inhibit viral enzymes, which is crucial in reducing viral replication.

Mechanism of Action:

The primary mechanism involves binding to active sites on viral enzymes such as reverse transcriptase, thereby preventing the conversion of viral RNA into DNA.

Case Study 1: Antiviral Efficacy

A preclinical study evaluated several derivatives of this compound for their antiviral properties against HIV. The results indicated that modifications to the structure significantly enhanced antiviral activity compared to other analogs. The study emphasized the importance of structural optimization in developing effective HIV therapies .

Case Study 2: Pharmacokinetics and Safety Profile

Pharmacokinetic studies demonstrated that this compound possesses favorable absorption characteristics and good oral bioavailability. Toxicity assessments indicated minimal adverse effects at therapeutic doses, making it a promising candidate for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetonitrile hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared below with three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Structure: The target compound and its ethyl ester analog share the 4-aminopiperidine core, while the pyridinyl variant replaces piperidine with pyridine, altering aromaticity and basicity.

- Functional Groups: The nitrile group in the target compound and 2-(Pyridin-4-yl)acetonitrile HCl enhances polarity compared to the ester group in the ethyl derivative, influencing solubility and metabolic stability.

- Salt Forms: Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations.

Table 2: Hazard Profiles

*Inferred from structural analogs due to lack of direct data.

Biological Activity

2-(4-Aminopiperidin-1-yl)acetonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 160.64 g/mol. Its structure features a piperidine ring substituted with an amino group and a nitrile functional group, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in neurotransmitter uptake and metabolism.

- Neuropharmacological Effects : It exhibits potential effects on dopaminergic systems, which may be relevant for treating disorders such as ADHD and depression.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The mechanism of action involves the interaction of the compound with specific protein targets. For instance, it may act as an inhibitor of dopamine transporters (DAT), affecting dopamine reuptake and influencing neurotransmitter levels in the brain. This mechanism is crucial for its potential application in treating neuropsychiatric conditions.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the piperidine ring or the introduction of different substituents can significantly impact its potency and selectivity towards target enzymes.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potential binding affinity |

| Variation in amino group position | Altered interaction with target proteins |

| Changes in nitrile group | Impact on metabolic stability |

Case Studies

-

Dopamine Transporter Inhibition :

A study assessed various aminopiperidine derivatives, including this compound, for their inhibitory effects on DAT. Results indicated that certain modifications could enhance DAT binding affinity while maintaining low toxicity profiles in vivo . -

Antimicrobial Testing :

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential utility in developing new antibiotics . -

Neuropharmacological Studies :

Research involving animal models showed that administration of this compound resulted in increased locomotor activity, indicating potential stimulant effects similar to known psychostimulants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Aminopiperidin-1-yl)acetonitrile hydrochloride, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized by reacting amines with nitriles or carbonyl intermediates under alkaline conditions, followed by HCl treatment to form the hydrochloride salt . Key factors include solvent polarity (e.g., acetonitrile or DMF), temperature control (25–80°C), and catalyst selection (e.g., palladium for hydrogenation). Reaction yields are optimized by monitoring pH (7–9) and avoiding moisture .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and confirms the acetonitrile and piperidine moieties. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for chloride adducts). Infrared (IR) spectroscopy detects functional groups like -CN (~2240 cm⁻¹) and NH₂ (~3350 cm⁻¹). Purity is assessed via HPLC with UV detection (λmax ~255 nm, as seen in related compounds) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Moisture-sensitive intermediates require desiccants (e.g., silica gel). Stability is monitored via periodic HPLC analysis; degradation products (e.g., amines or ketones) indicate oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Reaction path sampling (e.g., Nudged Elastic Band method) models transition states for nitrile-amine coupling. Machine learning (e.g., ICReDD’s reaction databases) identifies optimal catalysts and solvents by training on analogous piperidine derivatives .

Q. What strategies resolve contradictions in solubility data across different studies?

- Methodological Answer : Use factorial design (e.g., 2³ experiments) to isolate variables like pH, temperature, and ionic strength. For example, solubility discrepancies in polar solvents (water vs. methanol) are resolved by measuring partition coefficients (logP) and correlating with Hansen solubility parameters. Cross-validate via dynamic light scattering (DLS) to detect aggregation .

Q. How to design kinetic studies for degradation pathways under varying pH?

- Methodological Answer : Conduct accelerated stability testing at pH 1–13 (HCl/NaOH buffers) and temperatures (40–80°C). Degradation kinetics (pseudo-first-order) are quantified via HPLC-UV, with Arrhenius plots extrapolating shelf life. Identify intermediates via LC-MS/MS; for example, acidic conditions may hydrolyze nitriles to amides, while basic conditions favor amine formation .

Q. How to validate novel synthetic routes against existing literature?

- Methodological Answer : Perform comparative analysis using orthogonal techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation). Validate reaction efficiency via turnover frequency (TOF) calculations and green chemistry metrics (E-factor). Reproduce literature protocols for analogous compounds (e.g., 4-ethyl-N-phenethylpiperidinamine hydrochloride) to benchmark yields and purity .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reported toxicity profiles of piperidine derivatives?

- Methodological Answer : Re-evaluate in vitro assays (e.g., Ames test for mutagenicity) using standardized cell lines (e.g., HepG2). Cross-reference with in silico tools (e.g., ProTox-II) to predict LD50 and organ-specific toxicity. For conflicting data, conduct dose-response studies in multiple models (e.g., zebrafish embryos vs. murine macrophages) to assess species-specific effects .

Q. What experimental frameworks optimize reaction scalability while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to map parameter spaces (e.g., residence time, catalyst loading). Use microreactors for continuous flow synthesis to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization). Monitor byproducts via in-line FTIR or Raman spectroscopy, adjusting conditions in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.